molecular formula C25H17F2N3OS B10947908 5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

5-{2-[(2,4-difluorophenoxy)methyl]phenyl}-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10947908
M. Wt: 445.5 g/mol
InChI Key: MSCFFEWSHXSLTQ-UHFFFAOYSA-N
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Description

5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes difluorophenoxy, naphthyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate molecular interactions.

    Industry: It can be used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of difluorophenoxy, naphthyl, and triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17F2N3OS

Molecular Weight

445.5 g/mol

IUPAC Name

3-[2-[(2,4-difluorophenoxy)methyl]phenyl]-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H17F2N3OS/c26-18-12-13-23(21(27)14-18)31-15-17-7-2-4-10-20(17)24-28-29-25(32)30(24)22-11-5-8-16-6-1-3-9-19(16)22/h1-14H,15H2,(H,29,32)

InChI Key

MSCFFEWSHXSLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CC=C4COC5=C(C=C(C=C5)F)F

Origin of Product

United States

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